Scientific Field: Oncology
Application Summary: Piperlongumine (PL) has been shown to significantly inhibit breast cancer (BC), the most frequently caused malignancy in women globally.
Methods of Application: Researchers have shown that conventional chemotherapeutic drugs (doxorubicin, docetaxel etc.) in combination with PL can exhibit a synergistic effect, greater than the effects of the drug or PL alone.
Results: The use of PL has led to significant inhibition of breast cancer proliferation.
Application Summary: Piperlongumine has been used in tumor targeting studies.
Methods of Application: For in vivo metabolism, I-125 labeled piperlongumine (125I-PL) was expelled by kidney soon post injection, so tumor targeting was achieved at 30 min post injection.
Scientific Field: Immunology
Scientific Field: Mycology
Application Summary: Piperlongumine has been reviewed for several biological activities, especially as an antifungal.
Scientific Field: Neurology
Application Summary: Piperlongumine (PL) has been found to have neuroprotective effects, particularly against chemotherapy-induced cognitive impairment.
Methods of Application: In a study, 16-week-old female C57BL/6J mice treated with a common breast cancer regimen of doxorubicin, cyclophosphamide, and docetaxel (TAC) were also treated with PL.
Scientific Field: Gerontology
Application Summary: Piperlongumine has been identified as a potential novel lead for the development of senolytic agents.
Results: The study demonstrates that PL is a novel lead for developing senolytic agents.
Scientific Field: Cardiology
Application Summary: Piperlongumine has been found to have protective effects on the cardiovascular system, particularly in the context of hyperlipidemia.
Methods of Application: In a study, high-fat diet-fed mice were treated with low-dose piperlongumine (0.25 mg/kg/day) for 8 weeks.
Results: The study found that low-dose piperlongumine can enhance EPCs’ angiogenic potential and protect against cerebral ischemic injury in high-fat diet-fed mice.
Scientific Field: Endocrinology
Application Summary: Piperlongumine has been found to have antidiabetic and antihyperlipidemic activities.
Methods of Application: In a study, diabetes was induced in male Wistar albino rats aged 2–3 months (180–200 g body weight) by intraperitoneal administration of STZ (single dose of 50 mg/kg b.w.).
Results: The study found that the plant extract is capable of managing hyperglycemia and complications of diabetes in STZ induced diabetic rats.
Piperlongumine is a naturally occurring alkaloid derived from the long pepper plant, Piper longum. It has gained attention for its potential anticancer properties, specifically its ability to selectively induce cell death in cancer cells while sparing normal cells. The compound is characterized by a unique structure that includes a 5,6-dihydropyridin-2(1H)-one scaffold and a cinnamoyl unit, which contribute to its biological activity and pharmacological effects .
Piperlongumine exhibits significant biological activities, particularly in cancer therapy. It has been shown to:
The compound has demonstrated efficacy against multiple cancer types, including breast, prostate, and colorectal cancers.
The synthesis of piperlongumine can be achieved through several methods:
Piperlongumine's primary application lies in oncology as a potential therapeutic agent. Its ability to selectively kill cancer cells makes it a candidate for:
Interaction studies have revealed that piperlongumine can synergize with other drugs, enhancing their therapeutic effects. For instance, it has been shown to work effectively alongside paclitaxel in treating intestinal cancer cells by amplifying ROS-mediated cytotoxicity . Furthermore, studies have indicated that piperlongumine can inhibit cytochrome P450 enzymes, potentially affecting drug metabolism and interactions .
Piperlongumine shares structural and functional similarities with several other compounds. Here are some notable examples:
| Compound Name | Source | Biological Activity | Unique Features |
|---|---|---|---|
| Piplartine | Piper tuberculatum | Anticancer, anti-inflammatory | Contains an amide functional group |
| Curcumin | Turmeric | Antioxidant, anticancer | Known for its anti-inflammatory properties |
| Resveratrol | Grapes | Antioxidant, cardioprotective | Exhibits polyphenolic structure |
| Berberine | Goldenseal | Antimicrobial, anti-inflammatory | Alkaloid with diverse pharmacological effects |
| Quercetin | Various plants | Antioxidant, anti-inflammatory | Flavonoid known for broad health benefits |
Piperlongumine is unique due to its specific mechanism of inducing ROS-mediated apoptosis selectively in cancer cells while having minimal effects on normal cells. This selectivity is a critical aspect that distinguishes it from other similar compounds.
Piperlongumine exhibits a complex molecular architecture characterized by a distinctive dihydropyridinone core structure coupled with a trimethoxyphenyl side chain. The compound's molecular formula is established as C₁₇H₁₉NO₅ with a corresponding molecular weight of 317.34 daltons. The systematic chemical name for piperlongumine is 5,6-dihydro-1-[(2E)-1-oxo-3-(3,4,5-trimethoxyphenyl)-2-propen-1-yl]-2(1H)-pyridinone, reflecting its complex structural organization.
The molecular structure of piperlongumine features several critical structural elements that contribute to its unique properties. The compound contains a six-membered dihydropyridinone ring system that serves as the central scaffold, with a carbonyl group at the 2-position providing significant electronic character to the molecule. The side chain consists of an α,β-unsaturated carbonyl system connected to a 3,4,5-trimethoxyphenyl group through an E-configured double bond, as indicated by its systematic nomenclature.
Piperlongumine demonstrates remarkable selective toxicity toward cancer cells through its capacity to modulate intracellular reactive oxygen species levels. The compound has been characterized as a potent inducer of oxidative stress-dependent cell killing, with its mechanism primarily attributed to the depletion of glutathione and other thiol-containing proteins that maintain cellular redox homeostasis [1]. The selective elevation of reactive oxygen species occurs through direct inhibition of the antioxidant enzyme glutathione S-transferase pi 1 [2]. This interaction results in decreased glutathione levels and subsequent accumulation of reactive oxygen species specifically in cancer cells, while sparing normal, non-transformed cells [3].
Research conducted across multiple cancer cell lines demonstrates consistent patterns of reactive oxygen species induction. Treatment of pancreatic, lung, kidney, and breast cancer cell lines with piperlongumine concentrations ranging from 5 to 15 micromolar resulted in significant reactive oxygen species accumulation [1]. Mechanistic studies utilizing flow cytometry with cell-permeable chloromethyl-dichlorodihydrofluorescein diacetate dye confirmed dose-dependent reactive oxygen species elevation in 786-O kidney, SKBR3 breast, Panc1 and L3.6pL pancreatic, and A549 lung cancer cell lines [1]. Importantly, cotreatment with the antioxidant glutathione completely abrogated piperlongumine-induced reactive oxygen species accumulation, demonstrating the causal relationship between glutathione depletion and oxidative stress generation [1].
The temporal dynamics of reactive oxygen species induction have been characterized in retinoblastoma cell lines, where increased reactive oxygen species production was readily observed within 3 hours of piperlongumine treatment [4]. This rapid onset of oxidative stress was accompanied by decreased glutathione levels and could be effectively reversed by free-radical scavengers such as N-acetyl-L-cysteine and direct glutathione supplementation [4]. Head and neck cancer cells exposed to piperlongumine exhibited similar patterns of reactive oxygen species accumulation, with the effect being completely blocked by N-acetyl-L-cysteine pretreatment [5].
The selective nature of piperlongumine-induced reactive oxygen species generation has been demonstrated through comparative studies between cancer and normal cell lines. While cancer cells consistently show significant reactive oxygen species elevation upon piperlongumine treatment, normal untransformed cells such as MCF-10A breast epithelial cells remain largely unaffected [6]. This selectivity has been attributed to the differential expression and activity of oxidative stress response enzymes between cancer and normal cells, with cancer cells exhibiting upregulated glutathione S-transferase expression that makes them more vulnerable to piperlongumine-mediated inhibition [7].
The downstream consequences of piperlongumine-induced reactive oxygen species accumulation include mitochondrial dysfunction, endoplasmic reticulum stress, and nuclear fragmentation [8]. These cellular responses culminate in the activation of apoptotic pathways, with the reactive oxygen species-dependent nature of cell death confirmed through rescue experiments using antioxidants [8]. Furthermore, the compound's ability to induce reactive oxygen species has been linked to its capacity to enhance the cytotoxicity of conventional chemotherapeutic agents, suggesting potential for combination therapy applications [9].
Piperlongumine exerts potent anti-inflammatory effects through direct inhibition of nuclear factor-κB activation and subsequent suppression of proinflammatory cytokine production. Nuclear factor-κB DNA-binding activity is directly downregulated in a concentration-dependent manner following piperlongumine treatment, accompanied by decreased nuclear translocation of both p50 and p65 subunits [10]. This inhibition results in significant attenuation of proinflammatory mediator expression, including interleukin-6, interleukin-8, matrix metalloproteinase-9, and intercellular adhesion molecule-1 [10].
Mechanistic investigations in neuroinflammation models demonstrate that piperlongumine at 5 micromolar concentrations significantly reduces nuclear factor-κB luciferase activity compared to lipopolysaccharide-treated controls [11]. Immunocytochemistry analysis reveals that piperlongumine effectively inhibits lipopolysaccharide-induced translocation of the p65 subunit from cytosol to nucleus, preventing the transcriptional activation of inflammatory genes [11]. These effects occur independent of mitogen-activated protein kinase signaling pathways, as piperlongumine does not affect phosphorylation of extracellular signal-regulated kinase, c-Jun N-terminal kinase, or p38 [11].
The compound's anti-inflammatory properties extend to the regulation of inflammatory enzyme expression. Piperlongumine significantly suppresses lipopolysaccharide-induced increases in inducible nitric oxide synthase and cyclooxygenase-2 protein levels in microglial cells [11]. Concurrently, the compound reduces production of proinflammatory cytokines including tumor necrosis factor-α and interleukin-6 at both messenger ribonucleic acid and protein levels [11]. Notably, piperlongumine enhances the expression of the anti-inflammatory cytokine interleukin-10, suggesting a dual mechanism that both suppresses pro-inflammatory signals and promotes resolution of inflammation [11].
In prostate cancer cells, piperlongumine-mediated nuclear factor-κB inhibition correlates with decreased aggressive growth characteristics. Expression levels of interleukin-6, interleukin-8, and matrix metalloproteinase-9 are significantly attenuated following piperlongumine treatment, accompanied by decreased cell-to-matrix adhesion and invasiveness properties [10]. These findings demonstrate that nuclear factor-κB inhibition by piperlongumine translates into functional suppression of cancer cell aggressive behaviors.
Studies in colorectal cancer prevention models reveal that piperlongumine administration to dimethylhydrazine/dextran sodium sulfate-treated mice inhibits nuclear factor-κB activation and nuclear translocation [12]. The compound also suppresses nuclear factor-κB downstream signaling cascades, including cyclooxygenase-2 pathway, Janus kinase/signal transducer and activator of transcription pathway, β-catenin, Notch signaling pathway, angiogenesis, and epithelial-to-mesenchymal transition pathways [12].
The NLRP3 inflammasome represents another target of piperlongumine's anti-inflammatory activity. The compound dose-dependently inhibits lipopolysaccharide plus nigericin-induced interleukin-1β secretion and lactate dehydrogenase release at concentrations of 1 to 10 micromolar, while having no effect on inflammasome-independent tumor necrosis factor-α production [13]. Piperlongumine interrupts ASC speck formation and suppresses NLRP3 inflammasome assembly by disrupting the NEK7-NLRP3 association and preventing ASC recruitment to NLRP3 [13].
The phosphatidylinositol 3-kinase/protein kinase B/mechanistic target of rapamycin signaling pathway represents a critical target for piperlongumine's anticancer activity. The compound effectively inhibits phosphorylation of protein kinase B target proteins across multiple cancer cell types, including prostate, kidney, and breast cancer cells [14]. This downregulation of protein kinase B downstream signaling results in decreased mechanistic target of rapamycin complex 1 activity and subsequent stimulation of autophagy [14].
Quantitative analysis demonstrates that piperlongumine treatment at concentrations ranging from 3 to 10 micromolar produces concentration-dependent suppression of phosphatidylinositol 3-kinase, protein kinase B phosphorylation at threonine 308 and serine 473, and mechanistic target of rapamycin phosphorylation at serine 2448 in lung cancer cells [15]. The inhibitory effects are observed as early as 48 hours post-treatment and persist with extended exposure [15]. Mechanistic studies employing protein kinase B inhibitor LY294002 and mechanistic target of rapamycin blockers reveal that pathway inactivation tremendously sensitizes cancer cells toward piperlongumine cytotoxicity [15].
In leukemic cells, piperlongumine treatment produces dose-dependent decreases in the ratio of phosphorylated protein kinase B to total protein kinase B expression [16]. Concentrations of 10 or 20 micromolar piperlongumine significantly reduce the phosphorylated protein kinase B to protein kinase B ratio compared to untreated controls [16]. Parallel analysis of mechanistic target of rapamycin phosphorylation reveals similar dose-dependent inhibition, with 10 to 20 micromolar piperlongumine producing significant suppression of phosphorylated mechanistic target of rapamycin protein expression [16].
The functional consequences of phosphatidylinositol 3-kinase/protein kinase B/mechanistic target of rapamycin pathway suppression include alterations in cellular metabolism and survival signaling. Inhibition of this pathway following piperlongumine treatment has been associated with partial inhibition of glycolysis in lung cancer cells, suggesting metabolic reprogramming as an additional mechanism of anticancer activity [17]. Furthermore, suppression of the protein kinase B/mechanistic target of rapamycin signaling pathway by piperlongumine in renal cell carcinoma cells has been demonstrated to be reactive oxygen species-dependent, creating a mechanistic link between oxidative stress induction and pathway inhibition [17].
Molecular docking studies provide evidence for direct interaction between piperlongumine and key pathway components. Computational analysis demonstrates that piperlongumine physically interacts with the conserved domains of phosphatidylinositol 3-kinase and mechanistic target of rapamycin kinases, with binding affinities comparable to standard dual inhibitor PF04691502 [18]. These interactions result in concentration- and time-dependent growth inhibition in triple-negative breast cancer cells, associated with G1-phase cell cycle arrest and downregulation of the nuclear factor-κB pathway [18].
The pathway inhibition manifests in altered expression of downstream effector proteins. Piperlongumine treatment significantly decreases expression of phosphorylated protein kinase B, p70S6K1, 4E-BP1, cyclin D1, and Bcl-2, while increasing expression of Bax and cytochrome c in triple-negative breast cancer cells [18]. Insulin treatment, which normally increases protein kinase B phosphorylation, is completely abolished by piperlongumine, confirming that the compound acts through the phosphatidylinositol 3-kinase/protein kinase B/mechanistic target of rapamycin axis [18].
Piperlongumine functions as a direct signal transducer and activator of transcription 3 inhibitor, blocking both ligand-induced and constitutive phosphorylation of this critical transcription factor. The compound inhibits signal transducer and activator of transcription 3 nuclear translocation and modulates expression of multiple signal transducer and activator of transcription 3-regulated genes [6]. Surface plasmon resonance assays demonstrate that piperlongumine directly inhibits binding of signal transducer and activator of transcription 3 to its phosphotyrosyl peptide ligand, providing evidence for direct molecular interaction [6].
Mechanistic studies reveal that piperlongumine binds directly to the signal transducer and activator of transcription 3 Cys712 residue, forming a covalent linkage that inhibits transcription factor activity [19]. Pull-down assays using biotinylated piperlongumine result in signal transducer and activator of transcription 3 capture in cell lysates, with unlabeled piperlongumine attenuating this binding in a competitive manner [19]. Site-directed mutagenesis studies confirm the critical role of Cys712, as mutation of this residue to alanine greatly reduces piperlongumine binding and diminishes the compound's anti-proliferative effects [19].
The inhibition of signal transducer and activator of transcription 3 phosphorylation occurs rapidly following piperlongumine treatment. In breast cancer cell lines with high constitutive levels of phosphorylated signal transducer and activator of transcription 3, treatment for 1.5 hours reduces phosphorylated signal transducer and activator of transcription 3 levels by greater than 70 percent [6]. The kinetics of reduction show that phosphorylated signal transducer and activator of transcription 3 levels are decreased by more than 50 percent as early as 15 minutes, with maximal reduction achieved by 30 minutes [6].
Piperlongumine also inhibits the Janus kinase 2-signal transducer and activator of transcription 3 pathway in platelet activation models. The compound dose-dependently blocks collagen-induced phosphorylation of Janus kinase 2 and signal transducer and activator of transcription 3 in human platelets, with maximal inhibition observed at 100 micromolar concentrations [20]. This inhibition effectively disrupts the protein scaffold function of phosphorylated signal transducer and activator of transcription 3 dimers, preventing enhancement of Syk kinase activity toward phospholipase C gamma 2 [20].
The downstream consequences of signal transducer and activator of transcription 3 inhibition include dramatic alterations in gene expression profiles. Analysis of 51 known signal transducer and activator of transcription 3-regulated gene targets reveals that piperlongumine significantly downregulates genes encoding cell cycle and apoptosis resistance proteins, mitochondrial proteins, and oxidative stress defense proteins [21]. Out of 46 detectable genes, 21 genes show significantly altered expression after 6 hours of treatment, with the number increasing to 28 genes after 8 hours [21].
Specifically, piperlongumine affects 67 percent of apoptosis-related genes, including downregulation of anti-apoptotic genes Bcl-2, Bcl-xL, Survivin, XIAP, and CIAP [21]. Conversely, PUMA, a pro-apoptotic BH3-only member of the Bcl-2 family, is highly upregulated by piperlongumine treatment, consistent with signal transducer and activator of transcription 3's antagonistic effects on p53 transcriptional activities [21]. The compound also modulates expression of reactive oxygen species defense genes, with 8 out of 14 anti-oxidant genes previously shown to be upregulated by signal transducer and activator of transcription 3 being significantly downregulated after piperlongumine treatment [21].
Piperlongumine demonstrates potent pro-apoptotic activity through multiple interconnected mitochondrial-dependent mechanisms across diverse cancer cell types. The compound exhibits remarkable selectivity for cancer cells while sparing normal cells, making it an attractive therapeutic candidate [1] [2] [3].
The primary mechanism by which piperlongumine induces apoptosis involves the disruption of mitochondrial membrane potential and subsequent release of pro-apoptotic factors. Studies in thyroid cancer cells demonstrated that piperlongumine treatment significantly decreased mitochondrial membrane potential, as evidenced by increased green fluorescence from cytosolic accumulation of monomeric JC-1 [2]. Similarly, in melanoma cells, piperlongumine promoted reactive oxygen species production and decreased mitochondrial membrane potential, leading to cytochrome c release from mitochondria into the cytosol [3] [4].
Piperlongumine exerts its anticancer effects primarily through reactive oxygen species induction, which serves as a central mediator of mitochondrial dysfunction. In multiple cancer cell lines including pancreatic, lung, kidney, and breast cancers, piperlongumine treatment resulted in significant reactive oxygen species accumulation, which was effectively blocked by the antioxidant glutathione, demonstrating the oxidative stress-dependent nature of its mechanism [5]. The elevated reactive oxygen species levels directly contribute to mitochondrial dysfunction by oxidizing critical mitochondrial components and disrupting electron transport chain function [4].
Piperlongumine activates the intrinsic apoptotic pathway through sequential caspase activation. In thyroid cancer cells, the compound induced significant activation of caspase-9, caspase-3, and poly(ADP-ribose) polymerase in a dose-dependent manner, while caspase-8 remained unactivated, confirming the intrinsic pathway specificity [2]. Multiple myeloma cells showed similar patterns with marked induction of caspase-3, caspase-9, and caspase-8 activity and cleavage following piperlongumine treatment [6]. The caspase-dependent nature of piperlongumine-induced apoptosis was further confirmed using the pan-caspase inhibitor Z-VAD-FMK, which significantly reversed both caspase activation and cellular apoptosis [2].
Piperlongumine regulates the balance between pro-apoptotic and anti-apoptotic Bcl-2 family proteins to promote mitochondrial outer membrane permeabilization. Treatment with piperlongumine consistently decreased levels of the anti-apoptotic protein Bcl-2 while increasing expression of the pro-apoptotic protein Bax across multiple cancer cell types [1] [2] [3] [7] [6]. In thyroid cancer cells, piperlongumine treatment resulted in a significant increase in the Bax/Bcl-2 ratio, facilitating mitochondrial membrane permeabilization and cytochrome c release [2]. This modulation of Bcl-2 family proteins represents a critical checkpoint in the mitochondrial apoptotic pathway activation.
Piperlongumine induces cell cycle arrest predominantly at the G2/M phase, which precedes apoptotic cell death. In thyroid cancer cell lines, treatment with piperlongumine for 6-12 hours resulted in a large cell population accumulating in the G2/M phase [2]. The compound also affects cell cycle regulatory proteins, decreasing cyclin A expression (which promotes S to G2 phase progression) while increasing cyclin E expression [6]. This cell cycle disruption is associated with DNA damage responses that contribute to the overall apoptotic process.
The anticancer potency of piperlongumine varies across different cancer cell types, with IC50 values ranging from 0.9 μM to 171 μM depending on the cell line and treatment duration. The most sensitive cancer types include multiple myeloma (IC50: 0.9-5.7 μM), thyroid cancer (IC50: 1.7-12.52 μM), and various solid tumors (IC50: 3-15 μM) [2] [6] [5]. Notably, the compound demonstrates time-dependent efficacy, with prolonged exposure (48-72 hours) generally resulting in lower IC50 values compared to shorter treatment periods.
Piperlongumine exhibits significant anti-metastatic properties through targeted inhibition of epithelial-mesenchymal transition, a critical process underlying cancer cell invasion and metastasis. The compound effectively modulates key transcription factors and molecular markers associated with epithelial-mesenchymal transition across multiple cancer types [8] [9] [10].
The inhibition of epithelial-mesenchymal transition by piperlongumine occurs primarily through downregulation of master transcription factors that orchestrate the mesenchymal transition program. In breast cancer cells, piperlongumine treatment significantly decreased expression of ZEB1 and Slug, two critical epithelial-mesenchymal transition-promoting transcription factors [8] [11]. Similarly, in gastric and lung cancer models, piperlongumine effectively downregulated Snail1 and Twist1 expression, preventing transforming growth factor beta-induced epithelial-mesenchymal transition [9] [10]. This transcriptional repression is mediated through reactive oxygen species-dependent mechanisms, as pretreatment with antioxidants abolished the inhibitory effects on these transcription factors [8].
A hallmark of piperlongumine's anti-epithelial-mesenchymal transition activity is its ability to restore expression of epithelial markers that are typically lost during the mesenchymal transition process. Treatment with piperlongumine significantly upregulated E-cadherin expression in multiple cancer cell types, including triple-negative breast cancer, gastric cancer, and lung cancer cells [8] [9] [11] [10]. This restoration of E-cadherin is functionally significant as it re-establishes cell-cell adhesion properties and reduces the invasive capacity of cancer cells. Additionally, piperlongumine promoted expression of other epithelial markers and increased levels of the anti-metastatic microRNA miR-200c in breast cancer cells [8].
Concurrent with epithelial marker restoration, piperlongumine effectively suppresses key mesenchymal markers associated with enhanced motility and invasiveness. The compound significantly reduced expression of N-cadherin, β-catenin, and vimentin in triple-negative breast cancer cells [11] [12]. Matrix metalloproteinase expression, particularly MMP-2 and MMP-9, was consistently downregulated following piperlongumine treatment across multiple cancer types [8] [11] [13]. This reduction in matrix metalloproteinase activity is particularly important as these enzymes facilitate extracellular matrix degradation and tumor cell invasion.
The molecular changes induced by piperlongumine translate into significant functional inhibition of metastatic behaviors. Migration assays demonstrated that piperlongumine treatment substantially reduced cancer cell motility in wound healing assays across multiple cancer cell lines [8] [9] [10]. Transwell invasion assays confirmed that piperlongumine significantly inhibited the invasive capacity of cancer cells through extracellular matrix barriers [8] [11]. In vivo studies using the 4T1 mouse mammary carcinoma model showed that piperlongumine treatment dramatically reduced metastasis to the lungs, providing compelling evidence of its anti-metastatic efficacy in physiologically relevant settings [8].
Piperlongumine treatment induces morphological changes consistent with mesenchymal-to-epithelial transition reversal. Treated cancer cells exhibited epithelial-like morphology with reduced formation of pseudopodia and stress fibers characteristic of mesenchymal cells [8]. This morphological transformation is accompanied by cytoskeletal reorganization that reduces cellular motility and invasive capacity. The compound also disrupts cytoskeletal organization in colon cancer cells, further contributing to its anti-metastatic effects [4].
The anti-epithelial-mesenchymal transition effects of piperlongumine extend to modulation of inflammatory mediators that promote metastasis. Treatment significantly reduced interleukin-6 synthesis in breast cancer cells, an important cytokine that promotes epithelial-mesenchymal transition and metastatic progression [8]. Additionally, piperlongumine downregulated expression of chemokines including CCL2 and CXCL5, which are involved in recruiting immune cells that can promote tumor progression and metastasis [13].
The anti-epithelial-mesenchymal transition effects of piperlongumine are concentration-dependent, with low doses (5-10 μM) effectively inhibiting metastatic processes while maintaining minimal cytotoxicity [8]. This therapeutic window allows for selective targeting of metastatic mechanisms without causing excessive cell death, making it particularly attractive for combination therapies aimed at preventing metastatic spread.
Piperlongumine demonstrates significant anti-angiogenic properties through multiple mechanisms that target both direct angiogenic factors and the broader tumor microenvironment. These effects collectively contribute to tumor growth inhibition by limiting the vascular supply necessary for tumor progression and metastasis [14] [13] [15].
Piperlongumine effectively targets the vascular endothelial growth factor signaling axis, which represents the primary driver of tumor angiogenesis. Treatment with piperlongumine significantly decreased VEGF-A expression at both messenger RNA and protein levels in human umbilical vein endothelial cells under hypoxic conditions [13]. The compound also reduced VEGF-C expression, which is particularly important for lymphangiogenesis and lymphatic metastasis [13]. In lung cancer models, piperlongumine treatment resulted in substantial downregulation of vascular endothelial growth factor expression, contributing to reduced tumor vascularization and growth inhibition [15].
A critical mechanism underlying piperlongumine's anti-angiogenic effects involves the inhibition of hypoxia-inducible factor-1α, a master regulator of the hypoxic response and angiogenesis. Under hypoxic conditions that mimic the tumor microenvironment, piperlongumine treatment significantly reduced HIF-1α protein expression in endothelial cells without affecting gene expression levels, suggesting post-translational regulation [13]. This HIF-1α suppression is functionally significant as it interrupts the hypoxia-induced angiogenic cascade that typically leads to enhanced vascularization in oxygen-deprived tumor regions.
Piperlongumine directly impairs multiple aspects of endothelial cell function essential for angiogenesis. The compound significantly inhibited human umbilical vein endothelial cell proliferation, migration, and invasion in response to angiogenic stimuli [14] [13]. Tube formation assays, which model capillary formation in vitro, demonstrated marked inhibition following piperlongumine treatment, with decreased tube length and tube number compared to control conditions [13]. These direct effects on endothelial cells occur independently of the compound's effects on cancer cells, indicating multiple modes of anti-angiogenic action.
The anti-angiogenic effects of piperlongumine are further enhanced through inhibition of matrix metalloproteinases, which are essential for endothelial cell invasion and vessel sprouting. Treatment significantly downregulated MMP-2 and MMP-9 expression in endothelial cells, limiting their ability to degrade extracellular matrix barriers during angiogenesis [13]. This matrix metalloproteinase inhibition complements the direct effects on endothelial cell function by creating a less permissive environment for vessel formation and invasion.
Piperlongumine influences tumor angiogenesis through modulation of tumor-associated macrophages, which play crucial roles in promoting neovascularization. In lung cancer models, piperlongumine treatment significantly reduced the proportion of M2-type tumor-associated macrophages, which are known to secrete pro-angiogenic factors including vascular endothelial growth factor [15]. This macrophage reprogramming was mediated through endoplasmic reticulum stress induction in cancer cells, demonstrating an indirect but important mechanism of anti-angiogenic action. The reduction in M2-polarized macrophages was associated with decreased tumor vascularization and improved therapeutic outcomes.
The compound's anti-angiogenic effects extend to suppression of inflammatory mediators that promote pathological angiogenesis. Piperlongumine treatment significantly reduced expression of intercellular adhesion molecule-1, vascular cell adhesion molecule-1, CCL2, and CXCL5 in endothelial cells stimulated with tumor necrosis factor-α [13]. These adhesion molecules and chemokines facilitate endothelial cell activation and recruitment of pro-angiogenic immune cells, and their suppression contributes to reduced angiogenic potential in the tumor microenvironment.
The anti-angiogenic effects of piperlongumine have been validated in multiple in vivo models. In a transgenic zebrafish model, piperlongumine-loaded polymeric micelles significantly inhibited embryonic angiogenesis compared to free compound [14]. In murine tumor models, piperlongumine treatment resulted in reduced tumor microvessel density and improved survival outcomes [14]. Corneal allograft models demonstrated that piperlongumine effectively attenuated neovascularization, confirming its anti-angiogenic efficacy in non-tumor contexts as well [13].
The therapeutic potential of piperlongumine's anti-angiogenic effects has been enhanced through advanced drug delivery systems. Encapsulation in biodegradable polymeric micelles improved the compound's water solubility and enhanced its anti-angiogenic activity both in vitro and in vivo [14]. These nanoformulations demonstrated superior inhibition of endothelial cell proliferation, migration, invasion, and tube formation compared to free piperlongumine, while also showing enhanced tumor growth inhibition in subcutaneous tumor models.
Piperlongumine has emerged as a potent chemosensitizing agent capable of reversing drug resistance and enhancing the efficacy of conventional chemotherapeutic agents across multiple cancer types. The compound's ability to overcome resistance mechanisms makes it particularly valuable for treating advanced and refractory cancers [16] [17] [6].
The most extensively studied chemosensitization effect of piperlongumine involves reversal of cisplatin resistance in multiple cancer types. In non-small cell lung cancer, piperlongumine treatment at weakly cytotoxic concentrations (5 μM) enhanced cisplatin cytotoxicity by more than 5-fold in resistant A549/Cis cells [17]. The mechanism involves inhibition of Akt phosphorylation through reactive oxygen species accumulation, leading to reduced drug efflux pump activity and enhanced apoptosis [16] [17]. Studies in head and neck cancer demonstrated that piperlongumine increased cisplatin-induced cytotoxicity in a synergistic manner both in vitro and in vivo, with the combination showing superior antitumor activity compared to either agent alone [18].
Piperlongumine effectively blocks cellular efflux pump activity that contributes to chemotherapy resistance. Accumulation assays using rhodamine 123 demonstrated that piperlongumine treatment significantly blocked P-glycoprotein efflux pump activity, leading to increased intracellular accumulation of chemotherapeutic agents [17]. This effect was associated with reduced expression of multiple drug resistance protein-1 and other ATP-dependent efflux pumps that actively extrude chemotherapy drugs from cancer cells. The inhibition of drug efflux represents a critical mechanism by which piperlongumine enhances chemotherapy efficacy in resistant cell lines.
A central mechanism underlying piperlongumine's chemosensitizing effects involves inhibition of the Akt/mTOR survival pathway. In triple-negative breast cancer cells, piperlongumine treatment resulted in concentration- and time-dependent inhibition of phosphorylated Akt, p70S6K1, and 4E-BP1 [7]. Molecular docking studies revealed that piperlongumine physically interacts with conserved domains of PI3K and mTOR kinases with binding affinities comparable to standard dual inhibitors [7]. This pathway inhibition was associated with downregulation of nuclear factor-kappa B signaling and activation of mitochondrial apoptotic pathways, enhancing sensitivity to conventional chemotherapeutics.
In multiple myeloma, piperlongumine overcomes bortezomib resistance through specific inhibition of STAT3 signaling. The compound directly binds to the Cys712 residue of STAT3, disrupting its activation and nuclear translocation [6]. This interaction results in decreased expression of STAT3-regulated genes including VEGF, c-myc, Bcl-2, and survivin, which are critical for myeloma cell survival and drug resistance [6]. Mutation of the Cys712 residue largely reversed the anti-myeloma effects of piperlongumine, confirming the specificity of this interaction.
The chemosensitizing effects of piperlongumine are largely dependent on its ability to induce reactive oxygen species in resistant cancer cells. In cisplatin-resistant non-small cell lung cancer cells, piperlongumine-induced reactive oxygen species accumulation was essential for reversing drug resistance [17]. Pretreatment with the antioxidant N-acetyl-L-cysteine abolished both the reactive oxygen species induction and the chemosensitizing effects, demonstrating the critical role of oxidative stress in overcoming resistance mechanisms. This reactive oxygen species-dependent mechanism allows piperlongumine to selectively target cancer cells, which typically have higher baseline oxidative stress compared to normal cells.
Piperlongumine demonstrates synergistic interactions with multiple chemotherapeutic agents beyond cisplatin. In cervical cancer, the compound enhanced the apoptotic effects of both doxorubicin and paclitaxel, significantly increasing cancer cell death compared to single-agent treatments [19]. Combination with HSP90 inhibitors in colon cancer showed strong synergistic interactions mediated through endoplasmic reticulum stress, JNK activation, and DNA damage responses [20]. These synergistic effects allow for dose reduction of conventional chemotherapeutics while maintaining or enhancing therapeutic efficacy.
Piperlongumine targets multiple resistance mechanisms simultaneously, making it effective against various forms of drug resistance. In bladder cancer, the compound overcame cisplatin resistance by upregulating receptor-interacting protein kinase 1 and converting cell death from apoptosis to necroptosis [21]. This mechanism switching prevents resistance mediated by apoptosis evasion, a common cause of chemotherapy failure. The compound also enhances sensitivity to targeted therapies, with studies showing that piperlongumine can overcome osimertinib resistance in non-small cell lung cancer through multiple pathway modulation [22].
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